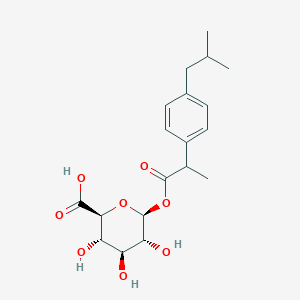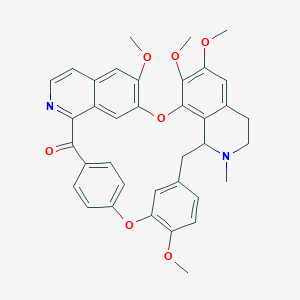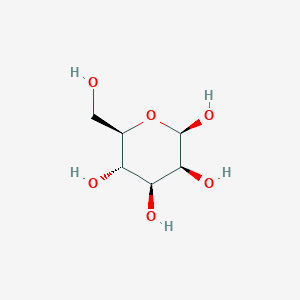![molecular formula C15H12ClNO2 B020782 8-Chlor-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-on CAS No. 165739-70-8](/img/structure/B20782.png)
8-Chlor-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-on
Übersicht
Beschreibung
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one (also known as 8-Chloro-3-methoxy-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one or 8-Cl-3-MeO-5,6-DHP-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one) is a synthetic compound that has been studied for its potential applications in medical and scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and is being explored for its potential applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
Antidiabetisches Potenzial
Die Verbindung könnte wegen ihres antidiabetischen Potenzials untersucht werden, insbesondere in Bezug auf die Stimulation der Insulinsekretion aus pankreatischen β-Zellen oder als K_ATP-Kanalöffner . Dies könnte einen neuen Weg für die Behandlung von Diabetes eröffnen, insbesondere bei Typ-2-Diabetes, bei dem die Insulinsekretion beeinträchtigt ist.
Neuropharmakologische Eigenschaften
Die Struktur der Verbindung erinnert an Moleküle, die mit Rezeptoren des zentralen Nervensystems interagieren. Sie könnte auf ihre Auswirkungen auf Neurotransmittersysteme untersucht werden, wie z. B. die Modulation von AMPA-Rezeptoren, die an der schnellen synaptischen Transmission im Gehirn beteiligt sind . Dies könnte zu Anwendungen bei der Behandlung neurologischer Störungen oder der Verbesserung kognitiver Funktionen führen.
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with ampa receptors .
Mode of Action
It has been reported that similar compounds act as positive modulators of the ampa receptor . This means they enhance the activity of the AMPA receptor, leading to increased excitatory neurotransmission.
Biochemical Pathways
The activation of ampa receptors can lead to a cascade of events, including the activation of secondary messengers and the modulation of various cellular processes .
Result of Action
The activation of ampa receptors can lead to increased excitatory neurotransmission, which can have various effects depending on the specific neurons and circuits involved .
Biochemische Analyse
Biochemical Properties
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to bind with AMPA receptors, acting as a positive modulator This interaction enhances the receptor’s activity, leading to increased synaptic transmission
Cellular Effects
The effects of 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AMPA receptors can lead to changes in neuronal excitability and synaptic plasticity . Moreover, the compound may affect the expression of genes involved in neurotransmission and other cellular processes, although specific gene targets have yet to be identified.
Molecular Mechanism
The molecular mechanism of action of 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to AMPA receptors, enhancing their activity and leading to increased synaptic transmission This binding interaction is crucial for its modulatory effects on neuronal function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties
Dosage Effects in Animal Models
The effects of 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one vary with different dosages in animal models. At lower doses, the compound may enhance synaptic transmission and improve cognitive function . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity or disruptions in cellular signaling pathways. Threshold effects have been observed, indicating that the compound’s efficacy and safety depend on the dosage administered.
Metabolic Pathways
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body The compound may affect metabolic flux and metabolite levels, although specific pathways and enzymes involved in its metabolism have yet to be identified
Transport and Distribution
The transport and distribution of 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution Its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and safety
Subcellular Localization
The subcellular localization of 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within subcellular structures can affect its interactions with biomolecules and its overall biological activity
Eigenschaften
IUPAC Name |
13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-19-12-7-10-3-2-9-6-11(16)4-5-13(9)15(18)14(10)17-8-12/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMFXNZOPNREGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)C3=C(CC2)C=C(C=C3)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593324 | |
| Record name | 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165739-70-8 | |
| Record name | 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B20707.png)










